
2-Cyclopropyl-3-fluoroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-fluoroanisole is an organic compound that features a cyclopropyl group and a fluoro-substituted anisole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-fluoroanisole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and minimize costs. For example, the use of continuous flow reactors can enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3-fluoroanisole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroanisole derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-fluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-fluoroanisole involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group and fluoro-substituted anisole moiety can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroanisole: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylanisole: Similar structure but lacks the fluoro substitution.
Uniqueness
2-Cyclopropyl-3-fluoroanisole is unique due to the combination of the cyclopropyl group and the fluoro-substituted anisole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-3-8(11)10(9)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Clave InChI |
KVWLNHWGGMDMOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


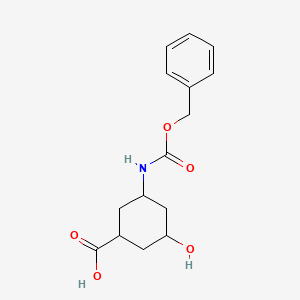
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
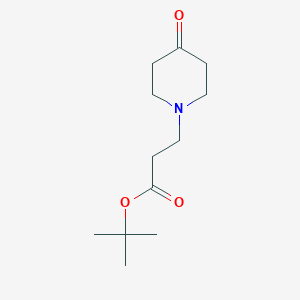
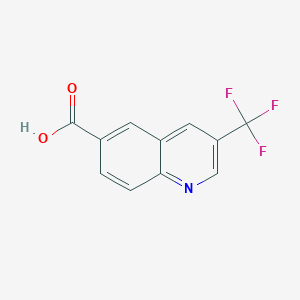
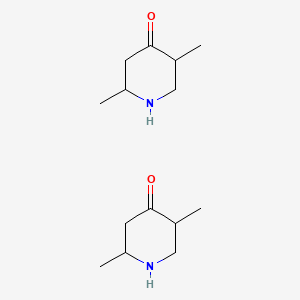
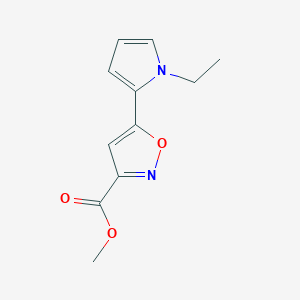
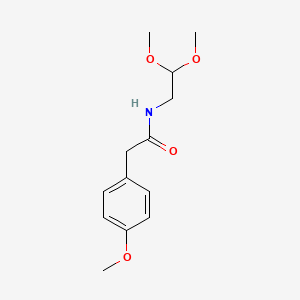
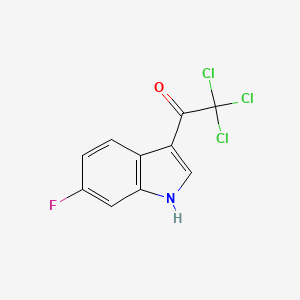
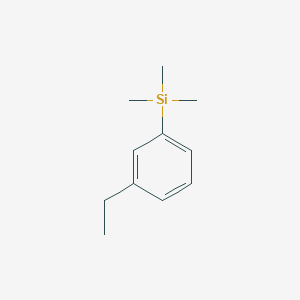
![N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B13696895.png)
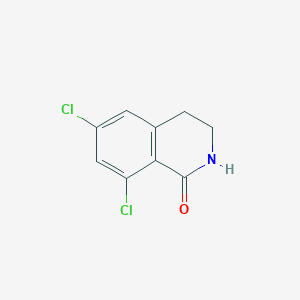
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)

![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
